molecular formula C18H17N3O2 B11253100 3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11253100
M. Wt: 307.3 g/mol
InChI Key: AROHASLWKBHXPS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate, which is then coupled with a benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the phthalazinone moiety or the benzamide core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application, such as inhibition of a particular enzyme in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the phthalazinone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3,4-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C18H17N3O2/c1-11-7-8-13(9-12(11)2)17(22)19-10-16-14-5-3-4-6-15(14)18(23)21-20-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)

InChI Key

AROHASLWKBHXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)C

Origin of Product

United States

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